molecular formula C17H17N5O6S B1243340 (2R,3R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol

(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol

Cat. No.: B1243340
M. Wt: 419.4 g/mol
InChI Key: DYCJFJRCWPVDHY-NUKIEUHSSA-N
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Description

Discovery and Development of 4-Nitrobenzylthioinosine

4-Nitrobenzylthioinosine (NBMPR), also known as nitrobenzylthioinosine or NBTI, was first synthesized in the 1970s as part of efforts to develop nucleoside transport inhibitors. Its discovery emerged from structure-activity relationship studies aimed at modifying purine ribonucleosides to enhance binding affinity to nucleoside transporters. Early work demonstrated that replacing the ribose moiety of inosine with a substituted benzyl group improved membrane permeability while retaining high-affinity interactions with equilibrative nucleoside transporter 1 (ENT1).

Key advancements included the synthesis of 6-[(4-nitrobenzyl)thio]purine ribonucleoside derivatives, which exhibited nanomolar inhibitory potency against ENT1-mediated nucleoside transport. The introduction of the 4-nitrobenzylthio group at the C6 position of the purine ring proved critical for selectivity, as it facilitated hydrogen bonding and hydrophobic interactions with ENT1’s substrate-binding pocket. By the 1980s, NBMPR became a gold-standard tool for distinguishing ENT1-mediated (NBMPR-sensitive) from ENT2-mediated (NBMPR-insensitive) nucleoside transport.

Nomenclature and Chemical Identifiers

The compound is systematically named (2R,3R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol , reflecting its stereochemistry and functional groups. Key identifiers include:

Property Value
CAS Registry Number 38048-32-7
IUPAC Name (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol
SMILES O[C@H]1C@HOC@@HCO
InChI Key DYCJFJRCWPVDHY-LSCFUAHRSA-N
Molecular Formula C₁₇H₁₇N₅O₆S
PubChem CID 65407

Alternative synonyms include S-(4-nitrobenzyl)-6-thioinosine and 6-[(4-nitrobenzyl)thio]-9-β-D-ribofuranosylpurine.

Scientific Significance in Nucleoside Transport Research

NBMPR revolutionized the study of nucleoside transport mechanisms by enabling precise pharmacological discrimination between ENT1 and ENT2 isoforms. Key contributions include:

  • ENT1 Characterization : NBMPR’s high-affinity binding (Kd = 0.1–1.2 nM) facilitated the isolation and cloning of ENT1, revealing its role in cellular uptake of chemotherapeutic nucleoside analogs like cytarabine.
  • Substrate Specificity Mapping : Studies using NBMPR-defined ENT1 activity demonstrated preferential transport of purine nucleosides (e.g., adenosine) over pyrimidines, with Km values ranging from 13.6 μM (uridine) to 108.9 μM (thymidine).
  • Structural Insights : Co-crystallization of NBMPR with ENT1 (PDB: 6OB6) revealed critical interactions, including hydrogen bonds between the ribose 2'-OH/3'-OH and Arg345/Asp341, and hydrophobic contacts between the purine ring and Leu26/Leu442.

Historical Milestones in NBMPR/NBTI Research

Year Milestone Significance
1977 First binding kinetics study in HeLa cells Established NBMPR’s nanomolar affinity for ENT1 (Kd = 0.25 nM)
1997 Cloning of rat ENT1 and ENT2 Confirmed NBMPR sensitivity as a defining feature of ENT1
2005 Role in hypoxia-induced adenosine signaling Linked ENT1 inhibition by NBMPR to extracellular adenosine accumulation
2019 Cryo-EM structure of ENT1-NBMPR complex Resolved binding mode and guided rational drug design
2021 Bayesian modeling for ENT1/ENT2 interaction prediction Enabled high-throughput screening of NBMPR-like inhibitors

These milestones underscore NBMPR’s enduring utility in transporter biology, with recent applications in CRISPR-edited cell models and machine learning-driven pharmacology.

Properties

Molecular Formula

C17H17N5O6S

Molecular Weight

419.4 g/mol

IUPAC Name

(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C17H17N5O6S/c23-5-11-13(24)14(25)17(28-11)21-8-20-12-15(21)18-7-19-16(12)29-6-9-1-3-10(4-2-9)22(26)27/h1-4,7-8,11,13-14,17,23-25H,5-6H2/t11-,13+,14?,17-/m1/s1

InChI Key

DYCJFJRCWPVDHY-NUKIEUHSSA-N

Isomeric SMILES

C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3[C@H]4C([C@H]([C@H](O4)CO)O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)[N+](=O)[O-]

Synonyms

4-NBMI
4-nitrobenzyl-6-mercaptoinosine
4-nitrobenzylmercaptopurine ribonucleoside
4-nitrobenzylthioinosine
6-((4-nitrobenzyl)mercapto)purine ribonucleoside
6-((4-nitrobenzyl)thio)-9-beta-D-ribofuranosylpurine
NBMPR
NBT cpd
NBTI
nitrobenzyl-6-thioinosine

Origin of Product

United States

Preparation Methods

SN2 Displacement with α-Halosugars

The SN2 mechanism is favored for its ability to invert configuration at the anomeric carbon, producing β-nucleosides. For the target compound:

  • An α-bromooxolane intermediate is prepared by treating the corresponding hemiacetal with HBr/acetic acid.

  • The purine base, pre-functionalized with the (4-nitrophenyl)methylsulfanyl group, is deprotonated (e.g., using NaH or DBU) and reacted with the α-bromo sugar in a polar aprotic solvent (DMF, DMSO).

  • Yields range from 40–60%, with β-selectivity exceeding 90% due to the SN2 mechanism.

Example Reaction Conditions :

StepReagents/ConditionsYieldSelectivity (β:α)
BrominationHBr/AcOH, 0°C, 2 h85%
Purine DeprotonationNaH, DMF, 0°C to RT, 1 h
Couplingα-Bromooxolane, DMF, 60°C, 12 h55%9:1

Mitsunobu Reaction

The Mitsunobu reaction offers an alternative for glycosidic bond formation but suffers from poor stereoselectivity and challenging purification:

  • The oxolane diol is activated with triphenylphosphine and diethyl azodicarboxylate (DEAD).

  • The purine base is coupled under mild conditions (THF, 0°C to RT).

  • This method typically yields <30% β-product, necessitating chromatography for isolation.

Enzymatic Glycosylation

Enzymatic methods leverage glycosyltransferases or phosphorylases to form glycosidic bonds with high stereoselectivity. For example:

  • Uridine phosphorylase catalyzes the transglycosylation of prefunctionalized purines to sugar-1-phosphates.

  • The (4-nitrophenyl)methylsulfanyl group is introduced post-glycosylation via thiol-ene click chemistry or nucleophilic substitution.

While enzymatic routes achieve >95% β-selectivity, substrate specificity limits their application to non-natural sugars. Genetic engineering of enzymes or directed evolution may broaden utility.

Protecting Group Strategies

Multi-step synthesis necessitates orthogonal protection of hydroxyl groups:

  • Primary Hydroxymethyl : Protected as a silyl ether (TBDMS or TIPS) due to its stability under acidic and basic conditions.

  • Secondary Hydroxyls (C3, C4) : Benzoyl or acetyl groups are employed, removable via hydrolysis or ammonolysis.

  • Final Deprotection : Sequential treatment with TBAF (for silyl ethers) and methanolic ammonia (for esters) yields the free diol.

Functionalization of the Purine Base

Thioether Formation

The 6-[(4-nitrophenyl)methylsulfanyl] group is introduced via two pathways:

  • Direct Displacement : 6-Chloropurine derivatives react with 4-nitrobenzylthiol (1.2 eq) in DMF with K2CO3 (2 eq) at 60°C for 6 h.

  • Oxidative Coupling : 6-Mercaptopurine is treated with 4-nitrobenzyl bromide under oxidative conditions (H2O2, FeCl3).

Comparative Data :

MethodStarting MaterialConditionsYield
Direct Displacement6-ChloropurineK2CO3, DMF, 60°C75%
Oxidative Coupling6-MercaptopurineH2O2, FeCl3, RT65%

Final Assembly and Purification

The convergent route combines the functionalized purine and protected oxolane sugar:

  • Coupling : SN2 displacement (55% yield) or enzymatic glycosylation (70% yield).

  • Global Deprotection : TBAF/THF followed by NH3/MeOH.

  • Crystallization : The final compound is purified via recrystallization from ethanol/water (purity >99%, ee >98%) .

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) on the phenyl ring is highly reducible. Research on analogous compounds indicates:

ReactionConditionsProductReference
Nitro → AmineH₂/Pd-C, ethanol, RT4-Aminophenylmethylsulfanyl derivative
Nitro → HydroxylamineZn/NH₄Cl, aqueous ethanolN-Hydroxy intermediate

Reduction of the nitro group to an amine enhances water solubility and enables further derivatization (e.g., amide coupling) .

Oxidation Reactions

The sulfanyl (-S-) moiety undergoes oxidation under controlled conditions:

ReactionConditionsProductReference
Sulfanyl → SulfoxidemCPBA, DCM, 0°CSulfoxide derivative
Sulfanyl → SulfoneH₂O₂/AcOH, refluxSulfone derivative

Oxidation modifies electron density on the purine ring, potentially altering biological activity .

Substitution Reactions

The methylsulfanyl group acts as a leaving group in nucleophilic substitutions:

NucleophileConditionsProductReference
Amines (e.g., NH₃)DMF, 80°C6-Amino-purine derivative
Alkoxides (e.g., NaOMe)MeOH, reflux6-Methoxy-purine derivative

These reactions enable modular functionalization for structure-activity relationship studies .

Hydrolysis and Stability

The oxolane ring and hydroxymethyl group exhibit pH-dependent stability:

  • Acidic conditions (pH < 3): Partial hydrolysis of the oxolane ring, yielding open-chain intermediates .

  • Basic conditions (pH > 10): Dehydration of hydroxymethyl to form a carbonyl group .

Stability studies in aqueous buffers (pH 7.4, 37°C) indicate a half-life >24 hours, suggesting suitability for in vivo applications .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiviral Activity :
    • The compound has shown promising antiviral properties against various viral infections. It acts by inhibiting viral replication through interference with nucleic acid synthesis. Research indicates that modifications in the purine ring can enhance its efficacy against RNA viruses.
  • Anticancer Properties :
    • Studies have demonstrated that (2R,3R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol exhibits cytotoxic effects on cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation pathways.
  • Enzyme Inhibition :
    • This compound serves as an inhibitor of specific enzymes involved in nucleotide metabolism. Its structural similarity to natural substrates allows it to bind effectively to enzyme active sites, providing a basis for developing new therapeutic agents targeting metabolic disorders.

Biochemical Applications

  • Nucleotide Analog :
    • As a nucleotide analog, this compound can be utilized in biochemical assays to study nucleotide metabolism and enzyme kinetics. It can serve as a substrate or inhibitor in enzymatic reactions involving purine metabolism.
  • Drug Development :
    • The unique structural features of this compound make it a candidate for drug development aimed at treating viral infections and cancer. Its ability to modify biological pathways positions it as a valuable tool in pharmacological research.

Case Studies

StudyApplicationFindings
Antiviral ActivityDemonstrated effectiveness against influenza virus in vitro with IC50 values indicating strong inhibition of viral replication.
Anticancer ResearchShowed significant reduction in cell viability in various cancer cell lines; induced apoptosis via caspase activation pathways.
Enzyme InhibitionIdentified as a potent inhibitor of adenosine deaminase; implications for treating disorders related to purine metabolism.

Mechanism of Action

The mechanism of action of (2R,3R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared to structurally related purine nucleosides with modifications at the purine C6 position (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name (IUPAC) Substituent at C6 Molecular Weight (g/mol) XlogP Hydrogen Bond Donors/Acceptors Key References
Target Compound 4-Nitrophenylmethylsulfanyl 419.41 (calculated*) 1.5* 3 / 10 [Inferred from ]
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-[6-[(2-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol 2-Nitrophenylmethylsulfanyl 419.41 1.5 3 / 10
(2R,3R,4S,5R)-2-(6-Amino-8-(butylthio)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol 8-Butylthio, 6-amino 385.44 Not reported 4 / 8
(2R,3R,4S,5R)-2-(6-(Benzylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol Benzylamino 385.38 Not reported 5 / 7
2-Chloroadenosine 2-Chloro 321.71 -1.2 5 / 8
HEMADO 2-Hex-1-ynyl, 6-methylamino 403.45 Not reported 3 / 7

*Calculated based on ortho-nitro isomer data from .

Key Observations:

The 2-nitrophenyl isomer () has similar XlogP (1.5) but distinct steric and electronic profiles due to the nitro group’s ortho position.

Hydrogen Bonding Capacity: The target compound has fewer hydrogen bond donors (3 vs. 5 in benzylamino analog) but more acceptors (10 vs. 7), suggesting divergent interactions with biological targets like adenosine receptors ().

Biological Activity

The compound (2R,3R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects supported by case studies and research findings.

PropertyValue
Molecular Formula C17H17N5O6S
Molecular Weight 419.4 g/mol
IUPAC Name (2R,3R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol
InChI Key DYCJFJRCWPVDHY-NUKIEUHSSA-N

The synthesis of this compound involves several chemical reactions including oxidation, reduction, and substitution. Specific reagents such as potassium permanganate and sodium borohydride are commonly used in these reactions. The mechanism of action is primarily through the modulation of enzyme activity and cellular signaling pathways, which may lead to various biological effects such as anti-inflammatory and anticancer properties .

Synthetic Routes

The compound can be synthesized through organic synthesis methods that involve controlled temperature and the use of catalysts to achieve high yield and purity. The detailed synthetic routes often remain proprietary but generally include steps like distillation and crystallization.

Anticancer Activity

Research has indicated that compounds similar to (2R,3R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in purine derivatives can enhance their anticancer efficacy by inhibiting key cellular pathways involved in tumor growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent .

Case Studies

  • Cytotoxicity Assays : In a study assessing the cytotoxic effects of various purine derivatives on human cancer cell lines, (2R,3R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol was found to have an IC50 value indicating significant potency compared to standard chemotherapeutic agents .
  • Antimicrobial Testing : A comparative study on the antimicrobial effects of sulfur-containing purine derivatives demonstrated that this compound exhibited notable inhibition against Gram-positive bacteria with minimal toxicity towards human cells .

Q & A

Basic Question: What are the recommended synthetic methodologies for this compound, and how can purity be validated?

Answer:
The synthesis of adenosine derivatives like this compound typically involves nucleophilic substitution at the purine C6 position. For example, describes analogous compounds synthesized via thiolation reactions using alkyl/aryl thiols under basic conditions (e.g., ethanol with NaH or KOH). Post-synthesis, purity is validated using reversed-phase HPLC-UV (e.g., C18 column, 0.1% TFA in H2O/MeOH gradient) and LC/ESI-MS to confirm molecular weight . Preparative purification often employs silica gel chromatography with gradients of CH2Cl2/MeOH. For rigorous structural confirmation, 2D NMR (¹H-¹³C HSQC, HMBC) is critical to resolve stereochemistry at the oxolane ring and substituent positions .

Basic Question: How can researchers characterize the stereochemical configuration and stability of this compound?

Answer:
The stereochemistry of the oxolane ring (2R,3R,5R) is confirmed via NOESY NMR to detect spatial proximities between protons (e.g., H2-H3 coupling). Stability studies under varying pH (e.g., 1M triethylamine bicarbonate buffer, pH 7.4–7.6, as in ) and temperatures are essential. Degradation products are monitored using HPLC-UV, with accelerated stability testing at 40°C/75% RH for 4 weeks. For hygroscopicity, dynamic vapor sorption (DVS) analysis is recommended .

Advanced Question: What structure-activity relationship (SAR) insights exist for the 4-nitrophenyl methylsulfanyl moiety in adenosine receptor binding?

Answer:
The 4-nitrophenyl group enhances electron-withdrawing effects, potentially modulating adenosine receptor (AR) affinity. shows that substituents at the purine C6 position (e.g., CV1808’s 4-chlorophenethyl group) influence A2A vs. A1 selectivity. Computational docking (AutoDock Vina) using AR crystal structures (e.g., PDB: 5G53) can predict binding modes. Compare binding free energies (ΔG) of this compound with analogs like MRE0094 ( ) to assess the nitro group’s role in hydrophobic interactions or π-stacking .

Advanced Question: How can molecular dynamics (MD) simulations optimize this compound’s interaction with ectonucleotidases like CD39/CD73?

Answer:
MD simulations (e.g., GROMACS) with the particle mesh Ewald method ( ) model solvation effects and ligand-protein stability. Use the CHARMM36 force field for the ligand and TIP3P water. Analyze hydrogen bonding between the nitro group and CD39 residues (e.g., Arg-130, Asp-158) over 100-ns trajectories. Free energy perturbation (FEP) calculations quantify the impact of substituting the methylsulfanyl group with oxygen/selenium .

Advanced Question: What experimental strategies resolve contradictions in reported adenosine receptor subtype selectivity?

Answer:
Discrepancies may arise from assay conditions (e.g., cAMP vs. β-arrestin recruitment in ). Perform parallel assays:

  • A1/A2A cAMP inhibition (HEK293 cells transfected with human ARs).
  • ERK phosphorylation ( ) to assess biased signaling.
    Compare IC50 values with reference agonists (e.g., CGS21680 for A2A, CVT-3619 for A1 in ). Radioligand binding (³H-DPCPX for A1) with/without GTPγS distinguishes G protein-coupled vs. uncoupled states .

Advanced Question: What functional assays are recommended to evaluate this compound’s antilipolytic or cardioprotective effects?

Answer:

  • Antilipolytic activity : Measure free fatty acid (FFA) reduction in isolated adipocytes using the adenosine A1 agonist CPA () as a control.
  • Cardioprotection : Langendorff-perfused heart models under ischemia-reperfusion injury, monitoring infarct size (TTC staining) and ATP levels via LC-MS .

Basic Question: How should researchers handle solubility and stability challenges during in vitro assays?

Answer:
Due to the nitro group’s hydrophobicity, dissolve the compound in DMSO (≤0.1% final concentration). For aqueous stability, use phosphate-buffered saline (PBS, pH 7.4) with 0.01% BSA to prevent adsorption. Pre-filter (0.22 μm) solutions to remove particulates. Validate solubility via nephelometry and stability via UPLC-MS over 24-hour incubations .

Advanced Question: What role does this compound play in mitochondrial quality control pathways like mitophagy?

Answer:
Adenosine analogs can modulate PINK1/Parkin-mediated mitophagy ( ). Treat HEK293T cells with CCCP (10 μM, 24 hr) to induce mitophagy, and quantify LC3-II/TOM20 colocalization via confocal microscopy. Compare effects to known mitophagy inducers (e.g., FCCP) using Western blotting for PINK1 accumulation and ubiquitin phosphorylation .

Advanced Question: How does this compound inhibit enzymes like adenosine deaminase (ADA), and what computational tools predict its efficacy?

Answer:
The methylsulfanyl group may compete with ADA’s catalytic zinc ( ). Autodock scoring (e.g., ΔG = -9.3 kcal/mol for TOP1 in ) predicts binding. Compare with 5’-deoxy-5’-methylthioadenosine (ΔG = -6.6 kcal/mol). Validate via ADA activity assays (spectrophotometric detection of inosine formation at 265 nm) .

Advanced Question: What safety protocols are critical for handling this compound in preclinical studies?

Answer:
Wear nitrile gloves, safety goggles, and lab coats (). Use fume hoods for weighing. Store at -20°C under argon to prevent oxidation. Monitor occupational exposure via LC-MS analysis of air samples. For spills, neutralize with 5% NaHCO3 and absorb with vermiculite .

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